2-(3-(Trifluoromethoxy)phenyl)propan-2-amine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 2-(3-(Trifluoromethoxy)phenyl)propan-2-amine hydrochloride typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with nitroethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl) .
Chemical Reactions Analysis
2-(3-(Trifluoromethoxy)phenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-(Trifluoromethoxy)phenyl)propan-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-(Trifluoromethoxy)phenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
2-(3-(Trifluoromethoxy)phenyl)propan-2-amine hydrochloride can be compared with other similar compounds, such as:
2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which affects its chemical properties and reactivity.
Fluoxetine: A selective serotonin reuptake inhibitor with a similar trifluoromethyl group, used as an antidepressant.
The unique trifluoromethoxy group in this compound distinguishes it from these similar compounds, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13ClF3NO |
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Molecular Weight |
255.66 g/mol |
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H12F3NO.ClH/c1-9(2,14)7-4-3-5-8(6-7)15-10(11,12)13;/h3-6H,14H2,1-2H3;1H |
InChI Key |
KTUCCULGSBCSHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)OC(F)(F)F)N.Cl |
Origin of Product |
United States |
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